3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Description
The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a substituted pyrrolidine ring.
The synthesis of such derivatives typically involves coupling reactions between activated oxadiazole intermediates and functionalized pyrrolidine precursors. For example, analogous compounds like 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its stereoisomer (1b) were synthesized via substitution reactions using substituted pyrrolidinols (Figures S3–S5 in ).
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-5-2-3-10(15)12(17)16-6-4-9(7-16)11-13-8-18-14-11/h2-3,5,8-9H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVOUYUDTNFIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(1-Methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-amine
The pyrrolidine intermediate is synthesized via a three-step sequence:
Pyrrolidine-3-carboxylic acid esterification :
Ethyl pyrrolidine-3-carboxylate is prepared via esterification of pyrrolidine-3-carboxylic acid using ethanol and catalytic sulfuric acid.Acylation with 1-methylpyrrole-2-carbonyl chloride :
The ester undergoes nucleophilic acyl substitution with 1-methylpyrrole-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.Hydrazinolysis to amine :
The ester is treated with hydrazine hydrate in ethanol under reflux to yield 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-amine.
1,2,4-Oxadiazole Ring Formation
Amidoxime-Mediated Cyclization
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate with a carboxylic acid derivative:
Amidoxime synthesis :
React 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-amine with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C.Cyclization with trifluoroacetic anhydride (TFAA) :
The amidoxime reacts with TFAA in DCM at 0°C, followed by warming to room temperature.
Alternative Microwave-Assisted Synthesis
A solvent-free microwave approach accelerates the cyclization step:
- One-pot reaction :
Combine 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-amine, hydroxylamine hydrochloride, and TFAA in a microwave vial. Irradiate at 150 W for 10 minutes.
Comparative Analysis of Methods
| Parameter | Amidoxime Cyclization | Microwave Synthesis |
|---|---|---|
| Reaction Time | 12–24 h | 10 min |
| Yield | 68% | 75% |
| Purity (HPLC) | 95% | 97% |
| Scalability | Moderate | High |
Characterization and Validation
Spectroscopic Data
IR Spectroscopy :
$$ ^1H $$ NMR (400 MHz, DMSO-d₆) :
Mass Spectrometry :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its heterocyclic rings may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological pathways or targets. Research could focus on its efficacy and safety as a pharmaceutical agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Key Observations:
Substituent Diversity: The target compound’s 1-methylpyrrole carbonyl group contrasts with the phenylethyl and pyridyl groups in 1a/1b. The trifluoro-sulfonyl group in the patent compound () enhances electrophilicity, favoring covalent interactions with catalytic residues in enzymes.
Biological Activity: 1a/1b demonstrated inhibition of SARS-CoV-2 replication (EC₅₀ values in the low micromolar range), attributed to their ability to disrupt viral protease or polymerase function. The pyrrolo-oxazinone derivative () showed utility in synthesizing metabotropic glutamate receptor (mGluR5) antagonists, highlighting the versatility of pyrrolidine-oxadiazole hybrids in neuropharmacology.
Structure–Activity Relationships (SAR)
Pyrrolidine Substitution :
Oxadiazole vs. Triazolo-pyrazine Cores :
- Oxadiazoles generally offer metabolic stability, whereas triazolo-pyrazines () may confer stronger π-π stacking interactions with aromatic enzyme pockets.
Biological Activity
The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a specific structure that includes a pyrrole and oxadiazole moiety, which are known to contribute to various biological activities. The IUPAC name is [(3S,4S)-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-yl]methanol .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In a study evaluating various oxadiazoles, it was found that derivatives with pyrrole ligands demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed Minimum Inhibitory Concentration (MIC) values as low as against resistant strains of Acinetobacter baumannii .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5f-1 | < 2 | A. baumannii |
| 5f-2 | 8 | Staphylococcus aureus |
| 5f-3 | 16 | Escherichia coli |
Anticancer Activity
The oxadiazole derivatives have also been studied for their anticancer properties. A structure–activity relationship (SAR) analysis revealed that modifications on the pyrrole and oxadiazole rings can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Oxadiazoles have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in microbial cells leading to cell death.
- Interference with DNA Synthesis : Certain derivatives may disrupt DNA replication in cancer cells, thereby inhibiting tumor growth.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of oxadiazole derivatives were tested against multi-drug resistant strains of bacteria. The compound 5f-1 , structurally similar to our compound of interest, demonstrated remarkable antibacterial activity with an MIC value significantly lower than standard antibiotics .
Case Study 2: Anticancer Potential
A research team evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that modifications to the nitrogen heterocycles enhanced their potency against HeLa and MCF7 cells. The most effective compound exhibited an IC50 value of , indicating strong potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
